molecular formula C12H7BrCl2O3S B4966314 2,6-dichlorophenyl 4-bromobenzenesulfonate

2,6-dichlorophenyl 4-bromobenzenesulfonate

Cat. No. B4966314
M. Wt: 382.1 g/mol
InChI Key: UHJOEYMNNLWKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichlorophenyl 4-bromobenzenesulfonate (DCBBS) is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that has been synthesized using various methods.

Mechanism of Action

2,6-dichlorophenyl 4-bromobenzenesulfonate is known to interact with proteins and DNA. It has been shown to bind to DNA and inhibit the activity of DNA polymerase. 2,6-dichlorophenyl 4-bromobenzenesulfonate has also been shown to interact with proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
2,6-dichlorophenyl 4-bromobenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. 2,6-dichlorophenyl 4-bromobenzenesulfonate has also been shown to have anti-inflammatory effects and to inhibit the activity of enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dichlorophenyl 4-bromobenzenesulfonate in lab experiments is its high purity and stability. 2,6-dichlorophenyl 4-bromobenzenesulfonate is also relatively easy to synthesize and purify. One limitation of using 2,6-dichlorophenyl 4-bromobenzenesulfonate is its potential toxicity and the need for appropriate safety precautions when handling the compound.

Future Directions

There are several future directions for research on 2,6-dichlorophenyl 4-bromobenzenesulfonate. One area of research is the development of new synthesis methods for 2,6-dichlorophenyl 4-bromobenzenesulfonate that are more efficient and environmentally friendly. Another area of research is the use of 2,6-dichlorophenyl 4-bromobenzenesulfonate as a probe for studying protein-DNA interactions in vivo. Finally, 2,6-dichlorophenyl 4-bromobenzenesulfonate could be used as a starting material for the synthesis of new sulfonated polymers with improved properties for use in fuel cells.

Synthesis Methods

2,6-dichlorophenyl 4-bromobenzenesulfonate can be synthesized using various methods, including the reaction of 2,6-dichlorophenol with 4-bromobenzenesulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2,6-dichlorophenyl 4-bromobenzenesulfonate has been used in various scientific research studies, including as a probe for studying the binding of proteins to DNA. It has also been used as a fluorescent probe for detecting lipid bilayer membranes. 2,6-dichlorophenyl 4-bromobenzenesulfonate has been used in the synthesis of sulfonated polymers for use in fuel cells and as a catalyst in organic reactions.

properties

IUPAC Name

(2,6-dichlorophenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2O3S/c13-8-4-6-9(7-5-8)19(16,17)18-12-10(14)2-1-3-11(12)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJOEYMNNLWKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenyl 4-bromobenzenesulfonate

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